p-(Phenylthio)benzyl alcohol
Overview
Description
p-(Phenylthio)benzyl alcohol: is an organic compound with the chemical formula C13H12OS. It is a solid substance with a melting point of 46-48°C and a boiling point of approximately 390.2°C . This compound is stable at room temperature but may decompose at high temperatures. It has a strawberry-like aroma and is soluble in organic solvents such as ethers, alcohols, and ketones .
Mechanism of Action
Target of Action
4-(Phenylthio)benzyl Alcohol, also known as (4-(phenylthio)phenyl)methanol, p-(Phenylthio)benzyl alcohol, or (4-phenylsulfanylphenyl)methanol, is an impurity of Fenticonazole nitrate . Fenticonazole is a potent antimycotic compound . .
Mode of Action
As an impurity of Fenticonazole, it may share some of the antimycotic properties of the parent compound .
Biochemical Pathways
It’s worth noting that the parent compound, fenticonazole, is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The compound has a molecular weight of 216.30 , and its boiling point is predicted to be 390.2±25.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As an impurity of Fenticonazole, it may share some of the antimycotic effects of the parent compound .
Action Environment
It’s known that the compound is stable under normal temperatures but may decompose under high temperatures . It’s soluble in organic solvents such as ether, alcohol, and ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-(Phenylthio)benzyl alcohol can be achieved by reacting p-thiobenzoic acid with cuprous bromide . This reaction requires careful handling to avoid contact and inhalation of harmful substances.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and safety measures are strictly followed to ensure the protection of workers and the environment .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-(Phenylthio)benzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of p-(Phenylthio)benzaldehyde.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of p-(Phenylthio)benzyl chloride.
Scientific Research Applications
Chemistry: p-(Phenylthio)benzyl alcohol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various aromatic compounds .
Biology and Medicine: It is also used in the development of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used as a catalyst, intermediate, and basic reagent. It is also an ingredient in strawberry flavors and spices .
Comparison with Similar Compounds
- p-(Phenylthio)benzaldehyde
- p-(Phenylthio)benzyl chloride
- p-(Phenylthio)benzoic acid
Comparison: p-(Phenylthio)benzyl alcohol is unique due to its hydroxyl functional group, which allows it to participate in a wide range of chemical reactions. In contrast, p-(Phenylthio)benzaldehyde and p-(Phenylthio)benzyl chloride have different functional groups, leading to different reactivity and applications .
Properties
IUPAC Name |
(4-phenylsulfanylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOAWMRWDZJQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212511 | |
Record name | p-(Phenylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-56-2 | |
Record name | 4-(Phenylthio)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6317-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Phenylthio)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6317-56-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43060 | |
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Record name | p-(Phenylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(phenylthio)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-(PHENYLTHIO)BENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMD9BW7WU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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